molecular formula C13H16N2O2 B2402079 5-Butyl-5-phenylimidazolidine-2,4-dione CAS No. 36309-62-3

5-Butyl-5-phenylimidazolidine-2,4-dione

Cat. No. B2402079
CAS RN: 36309-62-3
M. Wt: 232.283
InChI Key: XNBWIJWUENNNSW-UHFFFAOYSA-N
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Description

5-Butyl-5-phenylimidazolidine-2,4-dione (5BPID) is a heterocyclic compound that has been used in various scientific and medical research applications. It has a wide range of applications due to its unique properties, such as its ability to act as a catalyst and its ability to be used as a reactant in a variety of chemical reactions. 5BPID is also known for its stability and low toxicity, making it a safe and reliable compound for use in laboratory experiments.

Scientific Research Applications

Reactions with Organometallic Reagents

5-Butyl-5-phenylimidazolidine-2,4-dione has been studied for its reactions with various organometallic reagents. Research indicates that it reacts distinctively with Grignard reagents and lithium dibutylcuprate, leading to 1,2-addition products, without forming conjugate or 1,4-addition products. This suggests its unique behavior compared to normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione Derivatives

The synthesis and pharmacological properties of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have been explored. These derivatives exhibit high affinity for certain receptors, making them candidates for pharmacological applications such as potential antidepressants and anxiolytics (Czopek et al., 2010).

Synthesis of 3-hydroxy- and 3-alkoxy-5-arylimidazolidine-2,4-diones

Researchers have developed methods for the selective formation of 3-hydroxy- and 3-alkoxy-5-arylimidazolidine-2,4-diones. The structure of these compounds has been analyzed, providing valuable insights into their potential applications in various scientific fields (Штамбург et al., 2015).

Electrochemical Behavior

The electrochemical behavior of 5-benzylideneimidazolidine-2,4-dione and its derivatives has been examined, revealing insights into their redox processes. This research is vital for understanding their potential applications in biochemical and electrochemical fields (Nosheen et al., 2012).

Synthesis of Substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones

The synthesis process of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones has been studied. The structural characterization of these compounds, including their NMR spectra, offers valuable insights for potential applications in various chemical syntheses (Sedlák et al., 2005).

DNA Binding Studies

Studies on the DNA binding affinity of certain imidazolidine derivatives have been conducted, highlighting their potential as effective anti-cancer drugs. These findings are crucial for developing new therapeutic agents (Shah et al., 2013).

Photochemical Deracemization

Research has been conducted on the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, a process vital for pharmaceutical applications and stereochemistry studies (Großkopf et al., 2021).

Catalytic Asymmetric Conjugate Addition and Sulfenylation

5-Butyl-5-phenylimidazolidine-2,4-dione has been used as a nucleophile in asymmetric catalysis, enabling the creation of compounds with potential anticancer activities (Jiao et al., 2016).

properties

IUPAC Name

5-butyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-13(10-7-5-4-6-8-10)11(16)14-12(17)15-13/h4-8H,2-3,9H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWIJWUENNNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36309-62-3
Record name 5-butyl-5-phenylimidazolidine-2,4-dione
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